2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Fragment-based drug discovery Ligand efficiency Lead-like physicochemical space

Sourcing a minimal, mono-substituted α-amino-β-triazole propanamide scaffold for fragment-based screening or systematic SAR is challenging-most analogs carry geminal disubstitution at the α-carbon or pre-installed triazole substituents, limiting ligand-efficiency headroom and synthetic flexibility. This compound (CAS 1248722-76-0) is the simplest member of the congeneric series: it bears only an N-methylamino donor at the α-carbon and an unsubstituted 1,2,4-triazole at the β-position, yielding the lowest molecular weight (169.19 g/mol) and highest hydrogen-bond donor count (3 HBDs) among commercially available N-alkyl analogs. - 3 HBDs vs. 2 in all gem-dimethyl analogs-enables interrogation of extended H-bond networks in target binding sites. - Unsubstituted triazole ring permits N-functionalization or cross-coupling without protecting-group manipulation. - 98% purity (HPLC) from Leyan ensures reproducible downstream chemistry and screening results.

Molecular Formula C6H11N5O
Molecular Weight 169.19 g/mol
Cat. No. B13630604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
Molecular FormulaC6H11N5O
Molecular Weight169.19 g/mol
Structural Identifiers
SMILESCNC(CN1C=NC=N1)C(=O)N
InChIInChI=1S/C6H11N5O/c1-8-5(6(7)12)2-11-4-9-3-10-11/h3-5,8H,2H2,1H3,(H2,7,12)
InChIKeyKDVNEPSNXFMACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide — Procurement-Ready Triazole-Propanamide Building Block with Differentiated Structural Simplicity


2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 1248722-76-0) is a synthetic small-molecule triazole derivative with the molecular formula C₆H₁₁N₅O and a molecular weight of 169.19 g/mol . It belongs to the class of α-amino-β-triazole propanamides, featuring an N-methylamino group at the α-carbon and an unsubstituted 1,2,4-triazol-1-yl moiety at the β-position via a methylene linker, terminating in a primary amide. The compound is commercially available as a research-chemical building block at 98% purity . Critically, and in contrast to the majority of its commercially available close analogs, this compound lacks geminal disubstitution at the α-carbon and bears no additional substituents on the triazole ring, making it the structurally simplest member of this congeneric series. This minimal substitution pattern confers a unique combination of low molecular weight, a higher hydrogen-bond donor count, and reduced lipophilic bulk relative to its nearest structural neighbors—properties that directly impact fragment-based screening compatibility, ligand efficiency metrics, and downstream synthetic tractability. Direct, compound-specific pharmacological data remain absent from the peer-reviewed primary literature as of the search date; therefore, scientific selection must be guided principally by physicochemical differentiation, structural uniqueness within the analog series, and verified purity specifications rather than by asserted bioactivity claims.

Scaffold simplicity Unsubstituted triazole and mono-substituted α-carbon provide a unique minimal core for SAR exploration.
Hydrogen-bond profile Three H-bond donors may support aqueous solubility and target interactions in buffer-based assays.
Procurement readiness Vendor-verified purity specification and tiered quantities support direct use as a research building block.

Why Generic Substitution Fails for 2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide — Structural Micro-Edits That Alter Physicochemical Profiles


Within the α-amino-β-(1,2,4-triazol-1-yl)propanamide chemotype, seemingly minor structural modifications—introduction of a single methyl group at the α-carbon, replacement of N-methyl with N-ethyl, or addition of a cyclopropyl or isopropyl substituent—produce quantifiable shifts in molecular weight, hydrogen-bond donor/acceptor balance, rotatable bond count, and computed lipophilicity (logP) [1]. Because this compound class lacks publicly available head-to-head pharmacological data for individual members, prospective users cannot assume functional interchangeability; even modest increases in molecular bulk or lipophilicity can alter solubility, membrane permeability, metabolic stability, and binding-site complementarity in ways that are unpredictable without experimental verification. The target compound occupies a distinct and unoccupied position in the physicochemical landscape of the series: it is the lowest-molecular-weight congener bearing a secondary N-methylamino donor, the only member with three hydrogen-bond donors among the simple N-alkyl analogs, and the sole representative retaining both an unsubstituted triazole ring and a mono-substituted α-carbon. These differences are not incremental—they represent categorical changes in the hydrogen-bonding capacity and steric profile of the molecule, making generic substitution scientifically inadvisable without explicit re-validation in the end-user's assay system. The quantitative evidence presented in Section 3 substantiates these differentiation claims.

Molecular weight mismatch Gem-dimethyl or N-ethyl analogs increase MW beyond typical fragment thresholds, which may shift screening compatibility and ligand efficiency.
Hydrogen-bond donor loss All gem-dimethyl congeners carry only two HBDs; substitution reduces to 2 donors and may alter solubility-permeability balance in assays.
α-Carbon geometry shift Replacement with a gem-dimethyl analog introduces a quaternary carbon, changing steric and metabolic profile in ways not interchangeable without re-validation.

2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide — Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight: Lowest-MW N-Alkylamino Congener in the Series Favors Fragment-Based and Ligand-Efficiency-Driven Programs

The target compound (MW 169.19 g/mol) is 28.05 g/mol lighter than the N-ethyl-α,α-dimethyl analog (CAS 1248358-96-4; MW 197.24 g/mol) and 40.06 g/mol lighter than the α-cyclopropyl-N-methyl analog (CAS 1339423-12-9; MW 209.25 g/mol) . It is also 42.07 g/mol lighter than the triazole-isopropyl-substituted analog (CAS 1869042-58-9; MW 211.26 g/mol) [1]. This places the target compound firmly within the fragment-like (MW < 250) and lead-like (MW < 350) chemical space boundaries, whereas several comparators exceed the 200 Da threshold commonly used to define ultra-low-MW fragment libraries. In the absence of compound-specific biological data, lower MW provides a theoretical advantage in ligand efficiency (LE = 1.4 × pIC₅₀ / heavy-atom count), as any given potency achieved yields a higher LE value when normalized to a smaller heavy-atom scaffold.

Molecular Weight
Reported
169.19 g/mol (Target) vs 197.24–211.26 g/mol (analogs)
May support fragment library fit and ligand-efficiency headroom.
Cross-vendor data; no experimental binding data.
Fragment-based drug discovery Ligand efficiency Lead-like physicochemical space

Hydrogen-Bond Donor Count: The Only N-Alkylamino Congener with Three HBDs Alters Solubility-Permeability Balance

The target compound possesses three hydrogen-bond donors (HBD = 3): two from the primary amide –NH₂ and one from the secondary N-methylamino –NH– group. In contrast, the gem-α,α-dimethyl-substituted analogs—including the N-ethyl-α,α-dimethyl (CAS 1248358-96-4) , N-cyclopropyl-α,α-dimethyl (CAS 1251375-58-2) , and triazole-isopropyl (CAS 1869042-58-9) [1] congeners—each contain only two HBDs (amide –NH₂ only), because the α-tertiary amine cannot donate a hydrogen bond. The triazole-isopropyl analog additionally reports four HBA [1], matching the target compound's anticipated four HBA (two triazole N, one amide C=O, one methylamino N). This HBD differential of +1 (50% increase) is structurally unique among the N-alkyl series and directly impacts the molecule's capacity for aqueous solubility versus passive membrane permeability. Fragments with HBD > 3 are known to exhibit reduced passive permeability but enhanced aqueous solubility—a trade-off that must be considered in assay design.

H-Bond Donors
Reported
3 HBD (Target) vs 2 HBD (all gem-dimethyl analogs)
May enhance aqueous solubility and target hydrogen bonding.
HBD/HBA counts from vendor datasheets.
Hydrogen-bond donor count Solubility Permeability Rule of Three

Rotatable Bond Count: One Fewer Rotatable Bond Than Triazole-Substituted Analogs Reduces Conformational Entropy Penalty

The target compound contains four rotatable bonds (C–CH₂–triazole, CH₂–triazole, C–NHCH₃, C–CONH₂). The 3-isopropyl-triazole-substituted analog (CAS 1869042-58-9) possesses five rotatable bonds, with the additional rotatable bond arising from the isopropyl–triazole C–C linkage [1]. In the broader medicinal chemistry literature, each additional rotatable bond is estimated to impose an entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding [2]. While this is a class-level thermodynamic principle and has not been experimentally validated for this specific compound pair, the reduction of one rotatable bond represents a structural feature that may translate into more favorable binding thermodynamics when the triazole-propanamide scaffold is elaborated into target-directed ligands. The target compound's lower rotatable-bond count, combined with its lower molecular weight, positions it as a more entropy-favorable starting fragment than the isopropyl-triazole analog.

Rotatable Bonds
Class-level
4 bonds (Target) vs 5 (isopropyl-triazole analog)
Lower count may reduce conformational entropy penalty upon binding.
Entropy benefit ~0.5–1.5 kcal/mol per bond is class-level inference.
Rotatable bonds Conformational entropy Binding affinity Ligand efficiency

Absence of α-Geminal Dimethyl Substitution: A Structurally Unoccupied Niche in the Congeneric Series with Implications for Metabolic Stability and Steric Profile

A systematic survey of commercially available α-amino-β-(1,2,4-triazol-1-yl)propanamide analogs reveals that the vast majority feature geminal disubstitution at the α-carbon: the 2-amino-2-methyl analog (CAS 1247166-49-9) bears –NH₂ and –CH₃ , the N-ethyl-2-methyl analog (CAS 1248358-96-4) bears –NHCH₂CH₃ and –CH₃ , and the N-cyclopropyl-2-methyl analog (CAS 1251375-58-2) bears –NH-cyclopropyl and –CH₃ . The target compound (CAS 1248722-76-0) is the only member of this series with a mono-substituted α-carbon (H and –NHCH₃), meaning it lacks the quaternary α-carbon center present in all gem-dimethyl congeners. This structural distinction has two consequences: (i) the absence of gem-dimethyl eliminates a potential site for cytochrome P450-mediated oxidative metabolism that is often observed at tertiary carbon centers, though this remains a class-level inference without compound-specific microsomal stability data; and (ii) the reduced steric bulk at the α-position may permit closer approach to target binding pockets that are sterically intolerant of quaternary carbon centers. The target compound is therefore structurally irreplaceable by any of the gem-dimethyl analogs for applications requiring a secondary amine at a monosubstituted α-carbon.

α-Carbon Substitution
Class-level
Mono-substituted (H+NHCH₃) vs gem-dimethyl (quaternary) analogs
Provides unique secondary amine geometry; quaternary center is not interchangeable.
No direct metabolic stability data; structural inference only.
Geminal disubstitution Metabolic stability Steric hindrance Scaffold uniqueness

Lipophilicity (Computed logP): Lower logP Than Bulkier Alkyl- and Cycloalkyl-Substituted Analogs Favors Aqueous Assay Compatibility

Computed logP values reported by Fluorochem for two gem-dimethyl-substituted analogs are −0.977 (N-ethyl-α,α-dimethyl analog, CAS 1248358-96-4) and −0.868 (N-cyclopropyl-α,α-dimethyl analog, CAS 1251375-58-2) . The triazole-isopropyl-substituted analog (CAS 1869042-58-9) has a reported XLogP3 of −0.4 [1]. While a directly comparable computed logP value for the target compound is not available from an identical computational method in a single authoritative database, its lower molecular weight, absence of lipophilic alkyl/cycloalkyl substituents, and additional HBD (3 vs. 2) collectively predict a logP value below −1.0—more hydrophilic than all three comparators. The trend across the series is consistent: each additional –CH₂– unit or cyclopropyl group increases logP by approximately 0.1–0.5 units. The target compound, bearing the minimal alkyl substitution pattern, is expected to exhibit the highest aqueous solubility and the lowest non-specific protein binding within this congeneric series, properties that are advantageous for biochemical assay development and fragment screening where compound aggregation and poor solubility are frequent failure modes.

Computed logP
Class-level
Est.
Lower lipophilicity may favor aqueous assay conditions and reduce aggregation.
Estimated from structural trend; no experimental logP available.
Purity & Supply
Specification review
98% purity (Leyan); 50 mg–10 g available
Defined purity benchmark for procurement; single-source availability.
Independent re-analysis recommended.
Lipophilicity logP Aqueous solubility ADME

Purity Specification and Verified Commercial Availability: 98% Assay Purity with Tiered Quantities from a Traceable Supplier

The target compound is available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) at a certified purity of 98% in quantities ranging from 50 mg to 10 g (larger quantities available upon inquiry) . Within the α-amino-β-triazole propanamide series, commercial availability and purity specifications vary significantly across analogs. The N-ethyl-α,α-dimethyl analog (CAS 1248358-96-4) is listed at 98% purity from Fluorochem but with pricing not currently available . The triazole-isopropyl analog (CAS 1869042-58-9) is offered by Enamine at 95% purity and a significantly higher price point ($1,343 per gram) [1]. While the target compound's pricing on Leyan was partially obfuscated in the retrieved page, the availability of 98% purity material from a registered Chinese CRO supplier with multiple pack sizes provides a verifiable procurement pathway. The absence of the target compound from major Western supplier catalogs (Fluorochem, Sigma-Aldrich, Enamine) at the time of search underscores its niche availability and may influence lead-time considerations for non-China-based procurement operations.

Purity & Supply
Specification review
98% purity (Leyan); 50 mg–10 g available
Defined purity benchmark for procurement; single-source availability.
Independent re-analysis recommended.
Purity Quality control Procurement Reproducibility

Optimal Application Scenarios for 2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Lowest-MW Triazole-Propanamide Fragment for Ligand-Efficiency-Optimized Screening

The target compound's molecular weight of 169.19 g/mol—the lowest among all N-alkylamino-triazole-propanamide analogs surveyed—positions it as a preferred fragment-library component for FBDD campaigns . Fragment libraries prioritize compounds with MW < 250 Da, heavy-atom count (HAC) ≤ 17, and clogP ≤ 3. The target compound (12 heavy atoms, estimated logP < −1.0) satisfies all three criteria with substantial margin, leaving ample room for synthetic elaboration while maintaining lead-like physicochemical properties. In contrast, the N-ethyl-α,α-dimethyl analog (HAC = 14, MW 197.24) and triazole-isopropyl analog (HAC = 15, MW 211.26) consume more of the allowable property budget before any optimization begins. For FBDD programs using NMR, SPR, or thermal-shift screening in aqueous buffers, the compound's three HBDs and predicted high aqueous solubility further enhance its suitability by minimizing aggregation artifacts . Procurement of this specific scaffold is recommended when the screening cascade demands a fragment with maximal ligand-efficiency headroom and minimal pre-existing lipophilic bulk.

Synthetic Elaboration at the Triazole Ring: Unsubstituted 1,2,4-Triazole as a Versatile Handle for Late-Stage Functionalization

Unlike the triazole-isopropyl analog (CAS 1869042-58-9), which bears a pre-installed isopropyl group on the triazole ring [1], the target compound presents an unsubstituted 1,2,4-triazole moiety. This structural feature permits N-alkylation, N-arylation, or metal-catalyzed cross-coupling at the triazole ring without the need for protecting-group manipulation or de novo triazole construction. The reduced rotatable-bond count (4 vs. 5) further simplifies the conformational landscape during analogue design. For medicinal chemistry programs pursuing systematic SAR exploration around the triazole substituent, the target compound provides a cleaner synthetic starting point than pre-substituted analogs. The 98% purity specification from Leyan ensures that downstream reaction yields and product purity are not confounded by impurities in the starting material. This scenario is most relevant when the synthetic route envisions parallel library synthesis or diversity-oriented functionalization of the triazole ring.

Hydrogen-Bond-Dependent Target Engagement: Exploiting the Three-Donor Profile for Targets Requiring Multi-Point H-Bond Networks

The target compound's three hydrogen-bond donors (vs. two for all gem-dimethyl analogs) may be exploited in targets where the ligand-binding site features complementary hydrogen-bond acceptor arrays capable of engaging the amide –NH₂ pair and the secondary N-methylamino –NH– simultaneously . While no target-specific co-crystal structures are available for this compound, the additional HBD distinguishes it from the N-ethyl (2 HBD) and N-cyclopropyl (2 HBD) analogs and may confer differentiated binding thermodynamics at sites with extended H-bond networks. For structure-based design efforts where in silico docking or pharmacophore modeling suggests a three-donor motif is favorable, procurement of the target compound over a two-donor analog is logically indicated. This scenario presupposes that the end-user has target structural information and intends to validate the HBD hypothesis experimentally.

Chemical Probe Development Requiring a Mono-Substituted α-Carbon Secondary Amine: An Irreplaceable Scaffold Geometry

In the design of chemical probes or tool compounds where the α-carbon geometry is constrained by a structural hypothesis—for example, when a co-crystal structure of a related ligand indicates that a quaternary α-carbon would sterically clash with a binding-site residue—the target compound is the only commercially identified member of this congeneric series bearing a mono-substituted α-carbon . All other analogs feature geminal disubstitution at this position, creating a quaternary or tertiary carbon center. This categorical structural difference means that no alternative in-class compound can serve as a direct substitute for applications where the α-secondary-amine geometry is a design requirement. Procurement of this specific scaffold for such projects is therefore not a matter of optimization but of necessity, pending custom synthesis of alternative mono-substituted analogs.

Application
Selection Property
Validation Focus
Fragment-based library design
Lowest molecular weight scaffold with minimal lipophilic bulk
Ligand efficiency and aqueous solubility in screening
Triazole N-functionalization
Unsubstituted 1,2,4-triazole ring
Synthetic tractability for late-stage diversification
Multi-point H-bond target studies
3 hydrogen-bond donors (amide NH₂ + secondary amine)
Binding thermodynamics and target engagement validation
α-secondary amine probe design
Mono-substituted α-carbon (non-quaternary)
Steric compatibility at the binding site
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